molecular formula C9H7N5O7 B412746 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B412746
M. Wt: 297.18g/mol
InChI Key: FTRJSVVYDNUFBP-UHFFFAOYSA-N
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Description

4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: is a highly nitrated derivative of benzimidazole. . It is a yellow crystalline solid that has been studied for its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through the nitration of 1,3-dimethylbenzimidazol-2-one. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of industrial reactors to control the reaction conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is used as a precursor in the synthesis of other high-energy materials. Its unique structure makes it a valuable compound for studying nitration reactions and the properties of nitro compounds .

Biology and Medicine: While its primary applications are in chemistry and materials science, derivatives of this compound may have potential biological activities. Research is ongoing to explore its use in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of explosives and propellants due to its high energy content and thermal stability. It is also studied for its potential use in pyrotechnics and other energetic materials .

Mechanism of Action

The mechanism of action of 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves the release of energy through the decomposition of its nitro groups. The compound undergoes exothermic reactions, leading to the formation of gaseous products such as nitrogen and carbon dioxide. The molecular targets and pathways involved in these reactions are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous molecules .

Comparison with Similar Compounds

Uniqueness: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its benzimidazole core, which provides additional stability and potential for further functionalization. Its high nitration level also contributes to its energetic properties, making it a valuable compound for high-energy material applications .

Properties

Molecular Formula

C9H7N5O7

Molecular Weight

297.18g/mol

IUPAC Name

1,3-dimethyl-4,5,6-trinitrobenzimidazol-2-one

InChI

InChI=1S/C9H7N5O7/c1-10-4-3-5(12(16)17)7(13(18)19)8(14(20)21)6(4)11(2)9(10)15/h3H,1-2H3

InChI Key

FTRJSVVYDNUFBP-UHFFFAOYSA-N

SMILES

CN1C2=CC(=C(C(=C2N(C1=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CN1C2=CC(=C(C(=C2N(C1=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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